molecular formula C8H10N2O3 B13607603 (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol

Cat. No.: B13607603
M. Wt: 182.18 g/mol
InChI Key: ZVFTWSQDUOJVMD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is a chiral amino alcohol that features a nitro group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol can be achieved through the asymmetric Henry reaction (also known as the nitroaldol reaction) of nitromethane with substituted aromatic aldehydes. This reaction is catalyzed by chiral bis(β-amino alcohol)-copper(II) acetate complexes in ethanol at ambient temperature. The reaction conditions are mild, and the process yields high enantiomeric purity and excellent chemical yields .

Industrial Production Methods

Industrial production of this compound typically involves the use of robust catalytic systems that ensure high efficiency and selectivity. The use of green solvents and base-free reactions are preferred to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding nitro ketones.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro ketones

    Reduction: Diamines

    Substitution: Various substituted amino alcohols

Scientific Research Applications

(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. In catalytic reactions, the chiral amino alcohol acts as a ligand, coordinating with metal ions to form highly enantioselective catalysts. These catalysts facilitate the formation of carbon-carbon bonds in asymmetric synthesis, leading to the production of enantiomerically enriched molecules .

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
  • (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol
  • (s)-2-Amino-2-(2-chlorophenyl)ethan-1-ol
  • (s)-2-Amino-2-(2-bromophenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it undergoes. The specific arrangement of functional groups in this compound allows for selective interactions in catalytic processes, making it a valuable chiral building block in asymmetric synthesis .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(2S)-2-amino-2-(2-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-7(5-11)6-3-1-2-4-8(6)10(12)13/h1-4,7,11H,5,9H2/t7-/m1/s1

InChI Key

ZVFTWSQDUOJVMD-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.